molecular formula C12H18BNO3 B033277 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 445264-61-9

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B033277
M. Wt: 235.09 g/mol
InChI Key: QOGNDJLSYMJGPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves substitution reactions. Although detailed synthesis specific to this compound isn't directly reported, related boric acid ester intermediates with benzene rings have been synthesized through a three-step substitution reaction, confirmed by spectroscopic methods including FTIR, NMR, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray diffraction and further investigated using density functional theory (DFT). These studies have revealed the conformational analysis and the electrostatic potential of the molecules, indicating that DFT-optimized molecular structures are consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Liao et al. (2022) synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, demonstrating its potential as a raw material for new compounds (Liao et al., 2022).
    • Takagi and Yamakawa (2013) developed a method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) arenes, using a Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).
  • Application in Batteries :

    • Kucuk and Abe (2020) found that DiOB-Py enhances fluoride ion conductivity and CsF solubility in organic liquid electrolyte-based fluoride shuttle batteries, improving their performance (Kucuk & Abe, 2020).
  • Medical Research :

    • Abd El Kader et al. (2012) noted that Pirfenidone-based compounds, including this compound, show promising therapeutic effects for treating fibrosis (Abd El Kader et al., 2012).
    • Wang et al. (2018) highlighted that BSIH analogs, including this compound, show improved hydrolytic stability and cytoprotection against oxidative stress, enhancing their potential for targeting iron sequestration in cells under stress (Wang et al., 2018).
    • Xiao-meng Wang et al. (2015) found that Alkylurea-based compounds, such as this one, can serve as potent PI3K inhibitors and effective anticancer agents (Xiao-meng Wang et al., 2015).
  • Chemical Reactions and Properties :

    • Sopková-de Oliveira Santos et al. (2003) discovered that 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of this compound, exhibits different chemical reactivity and structural properties (Sopková-de Oliveira Santos et al., 2003).
    • Hedidi et al. (2016) revealed that deprotometalation of methoxy and fluoro-pyridines, such as this compound, in tetrahydrofuran shows regioselectivity-computed CH acidity relationships, indicating potential applications in organic synthesis (Hedidi et al., 2016).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . It should be stored as Combustible Solids . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNDJLSYMJGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584511
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

445264-61-9
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445264-61-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methoxy-pyridine (1.453 g, 7.73 mmol) in THF (50 mL) at −78° C. under N2 was added n-BuLi (3.4 mL, 2.5 M in hexanes, 8.5 mmol) dropwise. The mixture was stirred at −78° C. for 30 minutes, then 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (2.4 mL, 11.60 mmol) was added. The reaction mixture was warmed to room temperature for 1 hour, then poured into water and extracted with EtOAc. The combined extracts were washed with water and brine, dried (MgSO4), filtered and concentrated to give 2A (1.221 g, 67.5%) as a colorless oil.
Quantity
1.453 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Chi, JX Wu, DC Li, JM Dou, HW Wang - Organic & Biomolecular …, 2023 - pubs.rsc.org
A catalytic protocol for the Cp*RhIII-promoted C6-selective N-heteroarylation of 2-pyridones with N-heterocyclic boronates has been successfully developed utilizing a removable …
Number of citations: 1 pubs.rsc.org
AL Leivers, M Tallant, JB Shotwell… - Journal of medicinal …, 2014 - ACS Publications
Hepatitis C virus (HCV) assembles many host cellular proteins into unique membranous replication structures as a prerequisite for viral replication, and PI4KIIIα is an essential …
Number of citations: 75 pubs.acs.org
CC Ma, CM Zhang, LQ Tang, ZP Liu - European Journal of Medicinal …, 2018 - Elsevier
PI3Kδ and PI3Kγ regulate immune cell signaling. Selective PI3Kδ or PI3Kγ inhibitors and dual PI3Kδ/γ inhibitors have the potential for the treatment of immune cell-mediated diseases …
Number of citations: 22 www.sciencedirect.com
D Qiu, L **, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
JX Wu, HW Wang, WZ Duan, HH Ji, JM Dou… - Organic …, 2022 - ACS Publications
A carboxylate-assisted iridium(III)-catalyzed regioselective C(sp 2 )–H heteroarylation/esterification reaction of acrylic acid is disclosed herein for the first time. This catalytic protocol …
Number of citations: 2 pubs.acs.org
R Chen, Z Wang, L Sima, H Cheng, B Luo… - Journal of Enzyme …, 2023 - Taylor & Francis
Inhibition of PI3K pathway has become a desirable strategy for cancer treatment. In this work, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and …
Number of citations: 1 www.tandfonline.com
Ł Struk, JG Sośnicki - Synthesis, 2012 - thieme-connect.com
2-Methoxypyridines functionalized in the 3-, 5-, or 6-position and 2, 6-dimethoxypyridines functionalized in the 3-position were prepared from the corresponding bromo or iodo …
Number of citations: 25 www.thieme-connect.com

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